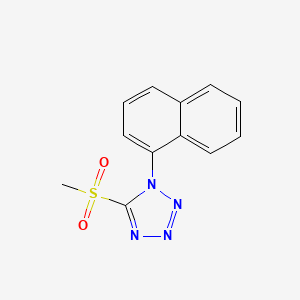

![molecular formula C8H7BrN2O2 B2974755 Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide CAS No. 820245-53-2](/img/structure/B2974755.png)

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

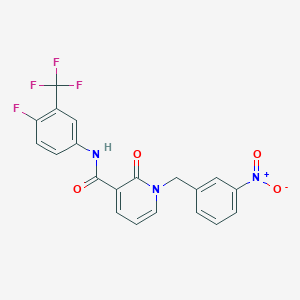

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a valuable heterocyclic compound with the CAS Number: 820245-53-2 . It has a molecular weight of 243.06 . This compound is typically stored at room temperature and appears as a solid .

Synthesis Analysis

Imidazo[1,2-a]pyridines are synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6N2O2.BrH/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;/h1-5H,(H,11,12);1H . The molecular structure of this compound is also represented by the linear formula: C8 H6 N2 O2 . Br H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 243.06 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Scientific Research Applications

Hypnotic Activity and Sleep Regulation

Research on imidazo-pyridines, such as zolpidem, has demonstrated their effectiveness in enhancing sleep quality. Studies have shown that these compounds can increase slow-wave sleep in young adults and reduce awake activity in middle-aged individuals, without significantly impacting REM sleep. These findings suggest potential applications in the management of transient and short-term insomnia, particularly when next-day performance is a concern (Nicholson & Pascoe, 1986).

Cardiovascular Research

Imidazo[4,5-b]pyridine derivatives have been explored for their cardiovascular effects. Studies involving AR-L 115 BS, a compound related to the imidazo-pyridine class, have shown positive hemodynamic effects in patients with acute myocardial infarction. The compound was found to reduce preload and increase cardiac output, suggesting its utility in cardiovascular therapeutic strategies (Nebel, Sabin, & Surawitzki, 1981).

Antithrombotic Strategy

The imidazole derivative UK-37 248, which is chemically related to imidazo[1,2-a]pyridines, has been studied for its role as a thromboxane synthetase inhibitor. It offers a novel antithrombotic strategy by reducing pro-aggregatory thromboxane A2 production and increasing anti-aggregatory prostacyclin. This suggests potential applications in preventing thrombosis (Vermylen et al., 1981).

Neurological Applications

Tizanidine, an imidazoline derivative acting on alpha 2-adrenergic receptors, has shown efficacy in reducing spasticity in patients with spinal cord injuries. This highlights the potential neurological applications of compounds within the imidazo-pyridine family, offering insights into their use in managing conditions associated with muscle spasticity (Nance et al., 1994).

Oncology and Chemotherapy

Research has also explored the use of imidazo[4,5-b]pyridine derivatives in oncology, particularly in enhancing the antitumor effects of chemotherapy regimens. For example, a study on the combination of DTIC, ACNU, and vincristine for treating malignant astrocytomas did not find a significant benefit from DTIC pretreatment, suggesting the need for further exploration of these compounds in cancer treatment strategies (Ikeda et al., 1996).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .

Mode of Action

Imidazo[1,2-a]pyridines have been utilized for the development of covalent inhibitors . They undergo various reactions such as transition metal catalysis, metal-free oxidation, and photocatalysis for direct functionalization .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been used in the development of antituberculosis agents , suggesting they may interact with biochemical pathways related to tuberculosis.

Result of Action

Some imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Future Directions

Imidazo[1,2-a]pyridines have shown significant anti-inflammatory activity and are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They have been used in the development of new drugs for tuberculosis . Moreover, a commercially available compound, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, has been detected for monitoring pH value (3.0–7.0), showing high selectivity and sensitivity, brilliant reversibility, and extremely short response time . This suggests potential future directions for the use of Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide in similar applications.

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide has been recognized for its wide range of applications in medicinal chemistry . It exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB)

Cellular Effects

This compound has shown potential as a covalent anticancer agent . It has been used to synthesize a series of novel KRAS G12C inhibitors . Preliminary bio-evaluation screening delivered compound I-11 as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .

Molecular Mechanism

It has been used in the development of covalent inhibitors, suggesting it may exert its effects through covalent binding interactions with biomolecules .

properties

IUPAC Name |

imidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.BrH/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;/h1-5H,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSBABRHGOKSSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C(=O)O.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2974676.png)

![2-Chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide](/img/structure/B2974682.png)

![N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2974689.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2974691.png)

![2-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2974692.png)

![N-(3-chloro-4-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2974694.png)

![(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B2974695.png)